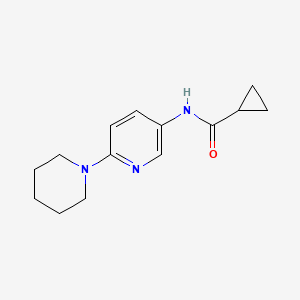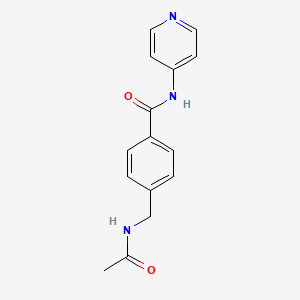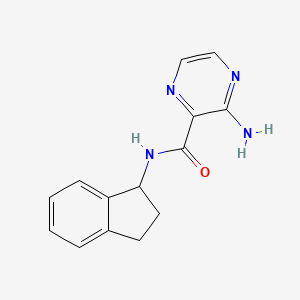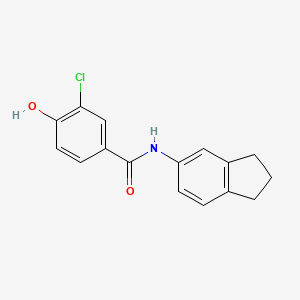
3-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxybenzamide is a chemical compound that has been the subject of numerous scientific research studies due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects that make it a promising candidate for future drug development.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxybenzamide involves the inhibition of various enzymes and proteins that play a role in disease progression. For example, this compound has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in cancer progression. It has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxybenzamide are diverse and wide-ranging. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to decrease the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, this compound has been found to enhance the activity of various neurotransmitters, which may have implications for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxybenzamide for lab experiments is its broad range of potential therapeutic applications. This compound has been shown to exhibit activity against various diseases, which makes it a promising candidate for future drug development. However, one of the limitations of this compound is its relatively low solubility, which may make it difficult to administer in vivo.
Future Directions
There are numerous future directions for research on 3-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxybenzamide. One potential avenue of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound, which may help to identify new therapeutic targets. Finally, more in vivo studies are needed to determine the safety and efficacy of this compound in animal models, which will be essential for its eventual use in human clinical trials.
Synthesis Methods
The synthesis of 3-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxybenzamide involves the reaction of 3-chloro-4-hydroxybenzoic acid with 2,3-dihydro-1H-indene in the presence of a suitable catalyst. The resulting intermediate is then treated with N,N-dimethylformamide and triethylamine to yield the final product.
Scientific Research Applications
The potential therapeutic applications of 3-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxybenzamide have been the subject of numerous scientific research studies. This compound has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-14-9-12(5-7-15(14)19)16(20)18-13-6-4-10-2-1-3-11(10)8-13/h4-9,19H,1-3H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMLKEMQFRXITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

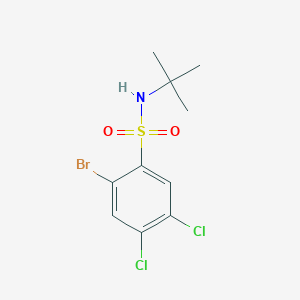
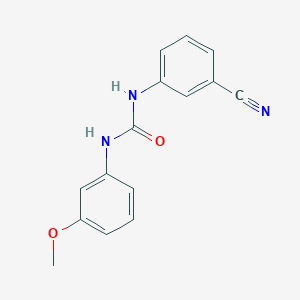


![2,2-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide](/img/structure/B7457335.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B7457344.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)

![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)
